molecular formula C23H18N6O3 B11188467 N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide

N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide

Cat. No.: B11188467
M. Wt: 426.4 g/mol
InChI Key: YZCSJOACFMJARH-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo cyclization and functional group modifications to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines with different substituents. Examples include:

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxymethyl and isonicotinamide groups may enhance its solubility, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H18N6O3

Molecular Weight

426.4 g/mol

IUPAC Name

N-[4-(methoxymethyl)-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H18N6O3/c1-32-14-18-20(15-5-3-2-4-6-15)21-25-13-17-19(29(21)26-18)9-12-28(23(17)31)27-22(30)16-7-10-24-11-8-16/h2-13H,14H2,1H3,(H,27,30)

InChI Key

YZCSJOACFMJARH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=NC=C5

Origin of Product

United States

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